molecular formula C17H15FN2O B11518961 1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone

1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone

Cat. No.: B11518961
M. Wt: 282.31 g/mol
InChI Key: XIHLJHHLDSGDEC-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One is a chemical compound that belongs to the class of pyrazoline derivatives. It is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a fluorophenyl group and a phenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One typically involves the reaction of a chalcone derivative with hydrazine hydrate. The chalcone derivative is prepared by the Claisen-Schmidt condensation of 4-fluoroacetophenone with benzaldehyde. The reaction conditions generally include:

  • Claisen-Schmidt Condensation:

      Reactants: 4-Fluoroacetophenone and benzaldehyde

      Catalyst: Sodium hydroxide

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 2-3 hours

  • Cyclization with Hydrazine Hydrate:

      Reactants: Chalcone derivative and hydrazine hydrate

      Temperature: Reflux

      Reaction Time: 4-6 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Corresponding pyrazole derivatives

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent such as ethanol or tetrahydrofuran

      Products: Reduced pyrazoline derivatives

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted pyrazoline derivatives

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, tetrahydrofuran, dichloromethane

Major Products:

  • Oxidized pyrazole derivatives
  • Reduced pyrazoline derivatives
  • Substituted pyrazoline derivatives

Scientific Research Applications

1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One has several scientific research applications, including:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine:

    • Explored for its potential as a pharmaceutical intermediate.
    • Studied for its effects on various biological targets.
  • Industry:

    • Used in the development of new materials and chemical processes.
    • Investigated for its potential applications in agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to Enzymes:

    • Inhibiting or activating specific enzymes involved in biological processes.
  • Interaction with Receptors:

    • Modulating the activity of receptors on cell surfaces.
  • Pathway Modulation:

    • Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One can be compared with other similar compounds, such as:

  • 1-[3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One:

    • Similar structure but different substitution pattern.
    • May exhibit different reactivity and biological activity.
  • 1-(4-Fluorophenyl)Ethan-1-One:

    • Lacks the pyrazoline ring.
    • Different chemical and biological properties.
  • 1-(3-Bromo-4-Fluorophenyl)Ethan-1-One:

    • Contains a bromine atom instead of a phenyl group.
    • Different reactivity and potential applications.

The uniqueness of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C17H15FN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3

InChI Key

XIHLJHHLDSGDEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F

solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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